(CYCLOPROPYLMETHYL)[(2,4-DICHLOROPHENYL)METHYL]AMINE
CAS No.: 1019539-09-3
Cat. No.: VC2622818
Molecular Formula: C11H13Cl2N
Molecular Weight: 230.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1019539-09-3 |
|---|---|
| Molecular Formula | C11H13Cl2N |
| Molecular Weight | 230.13 g/mol |
| IUPAC Name | 1-cyclopropyl-N-[(2,4-dichlorophenyl)methyl]methanamine |
| Standard InChI | InChI=1S/C11H13Cl2N/c12-10-4-3-9(11(13)5-10)7-14-6-8-1-2-8/h3-5,8,14H,1-2,6-7H2 |
| Standard InChI Key | TXUUKXDARQRXIW-UHFFFAOYSA-N |
| SMILES | C1CC1CNCC2=C(C=C(C=C2)Cl)Cl |
| Canonical SMILES | C1CC1CNCC2=C(C=C(C=C2)Cl)Cl |
Introduction
Chemical Structure and Properties
Structural Characteristics
(Cyclopropylmethyl)[(2,4-dichlorophenyl)methyl]amine contains several distinctive structural features that define its chemical identity. The central nitrogen atom serves as the connection point between two key molecular fragments: the cyclopropylmethyl group and the 2,4-dichlorophenylmethyl moiety. The cyclopropyl ring introduces geometric constraints that limit conformational flexibility, while the dichlorophenyl system contributes aromatic character and electronic effects due to the presence of the electronegative chlorine atoms.
The structural arrangement creates a molecule with specific three-dimensional characteristics that influence its interaction with potential biological targets. The secondary amine nitrogen can act as both a hydrogen bond donor and acceptor, providing additional opportunities for intermolecular interactions. The positioning of the chlorine atoms at the 2,4-positions of the phenyl ring creates a distinct electronic distribution that may facilitate specific binding interactions with protein targets.
Physical and Chemical Properties
Based on available data, (cyclopropylmethyl)[(2,4-dichlorophenyl)methyl]amine possesses the following key properties:
| Property | Value |
|---|---|
| CAS Registry Number | 1019539-09-3 |
| Molecular Formula | C11H13Cl2N |
| Molecular Weight | 230.13 g/mol |
| Appearance | Not specifically documented in sources |
| Solubility | Enhanced lipophilicity due to dichlorophenyl group |
The compound's enhanced lipophilicity, contributed by the dichlorophenyl group, is a significant physicochemical characteristic that influences its solubility profile and potential for membrane permeation. This property has important implications for the compound's bioavailability and distribution in biological systems, as lipophilic compounds typically exhibit better membrane penetration but may have limited aqueous solubility.
As a secondary amine, the compound would likely exhibit typical amine reactivity, including nucleophilic behavior at the nitrogen center. The presence of the cyclopropyl ring may introduce additional reactivity patterns due to ring strain, while the chlorine substituents on the phenyl ring can influence the electronic properties of the aromatic system and potentially participate in halogen bonding interactions.
Synthesis and Preparation Methods
Purification and Characterization
Following synthesis, purification of (cyclopropylmethyl)[(2,4-dichlorophenyl)methyl]amine would typically involve standard techniques such as column chromatography, recrystallization, or distillation, depending on the physical properties of the crude product and the nature of impurities present. Characterization of the purified compound would commonly employ spectroscopic methods, including:
-
Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation
-
Mass spectrometry for molecular weight verification
-
Infrared spectroscopy for functional group identification
-
Elemental analysis for compositional confirmation
These analytical techniques would collectively provide comprehensive characterization of the compound's identity and purity, which are essential parameters for its use in research applications.
| Structural Feature | Potential Contribution to Biological Activity |
|---|---|
| Cyclopropylmethyl group | Conformational rigidity enhancing target selectivity |
| 2,4-Dichlorophenyl moiety | Lipophilicity enhancement and potential for halogen bonding |
| Secondary amine linkage | Hydrogen bonding capability and conformational flexibility |
The systematic exploration of structure-activity relationships through the synthesis and evaluation of structural analogs could yield valuable insights into optimal substitution patterns for targeting specific biological pathways or disease mechanisms.
Comparative Analysis
Structural Analogs
(Cyclopropylmethyl)[(2,4-dichlorophenyl)methyl]amine belongs to a broader class of substituted amines that incorporate cyclic and aromatic structural elements. Comparative analysis with structural analogs could provide valuable insights into structure-activity relationships and help identify optimal structural features for specific biological activities.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume